molecular formula C13H11N3O4 B1334888 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid CAS No. 384855-46-3

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid

Cat. No.: B1334888
CAS No.: 384855-46-3
M. Wt: 273.24 g/mol
InChI Key: XISBJMWNSNWBAT-UHFFFAOYSA-N
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Description

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid is a chemical compound with the molecular formula C13H11N3O4 and a molecular weight of 273.25 g/mol . It is characterized by the presence of a nitro group, a pyridinylmethyl group, and an amino group attached to a benzoic acid core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid typically involves the following steps:

    Amination: The nitrobenzoic acid is then subjected to amination reactions where the nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethyl group.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-nitro-4-(pyridin-3-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c17-13(18)10-3-4-11(12(6-10)16(19)20)15-8-9-2-1-5-14-7-9/h1-7,15H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISBJMWNSNWBAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387533
Record name 3-Nitro-4-{[(pyridin-3-yl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202275
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

384855-46-3
Record name 3-Nitro-4-{[(pyridin-3-yl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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